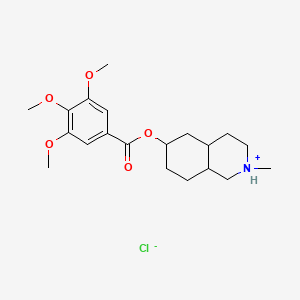![molecular formula C15H19NO4 B13758143 5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid CAS No. 1202860-08-9](/img/structure/B13758143.png)
5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid is a complex organic compound characterized by its unique structure, which includes a benzo[b]oxepin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[b]oxepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-benzo[b]oxepin-5-one: Shares the benzo[b]oxepin core but lacks the ylideneaminooxy and pentanoic acid groups.
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: Similar structure with a bromine substituent.
Uniqueness
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid is unique due to its combination of the benzo[b]oxepin ring, ylideneaminooxy group, and pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
1202860-08-9 |
|---|---|
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
5-(3,4-dihydro-2H-1-benzoxepin-5-ylideneamino)oxypentanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-15(18)9-3-4-11-20-16-13-7-5-10-19-14-8-2-1-6-12(13)14/h1-2,6,8H,3-5,7,9-11H2,(H,17,18) |
Clé InChI |
HSPZTRGJLUPJCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NOCCCCC(=O)O)C2=CC=CC=C2OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


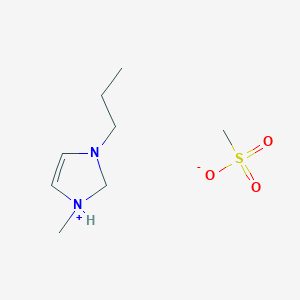

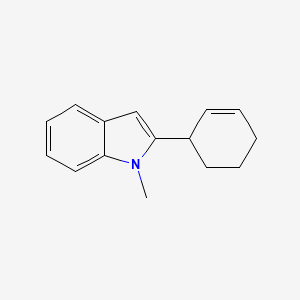
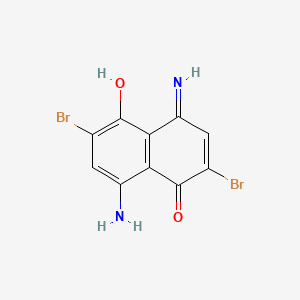
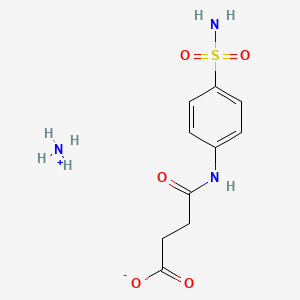
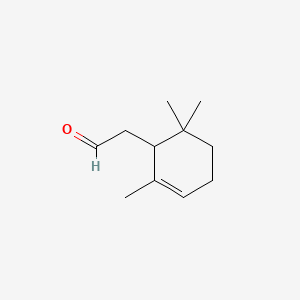
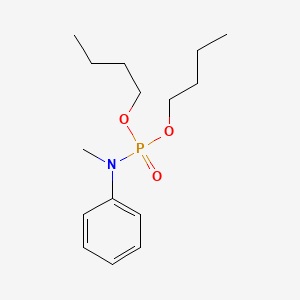
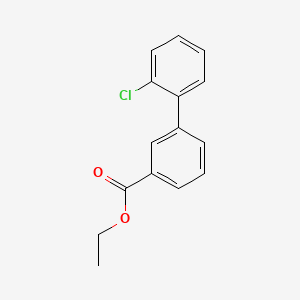
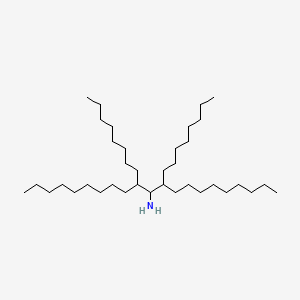
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
